molecular formula C31H23ClO4 B14957926 3-benzyl-7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2H-chromen-2-one

3-benzyl-7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2H-chromen-2-one

Cat. No.: B14957926
M. Wt: 495.0 g/mol
InChI Key: SRFHOXIIADXEBI-UHFFFAOYSA-N
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Description

3-BENZYL-7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE is a complex organic compound with a unique structure that combines several aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, including the formation of the chromenone core, the introduction of the biphenyl group, and the final functionalization steps. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-BENZYL-7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZYL-7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE is unique due to its combination of multiple aromatic rings and functional groups, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C31H23ClO4

Molecular Weight

495.0 g/mol

IUPAC Name

3-benzyl-6-chloro-4-methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one

InChI

InChI=1S/C31H23ClO4/c1-20-25-17-27(32)30(18-29(25)36-31(34)26(20)16-21-8-4-2-5-9-21)35-19-28(33)24-14-12-23(13-15-24)22-10-6-3-7-11-22/h2-15,17-18H,16,19H2,1H3

InChI Key

SRFHOXIIADXEBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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